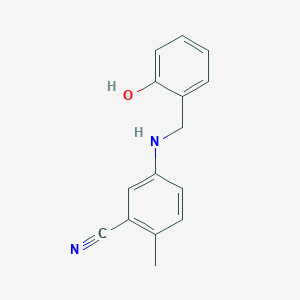

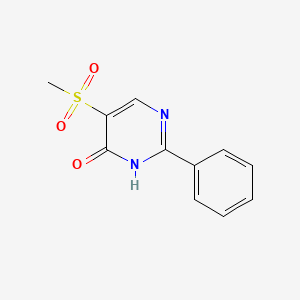

![molecular formula C16H14ClN3O3S2 B2889946 2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923164-52-7](/img/structure/B2889946.png)

2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific chemical reactions for “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound has been studied for its synthesis techniques and potential biological activities. For example, research on related benzothiazole derivatives has focused on their synthesis, structural characterization, and investigation of their biological activities such as anticancer, antibacterial, and anti-inflammatory properties. These studies demonstrate the compound's relevance in developing new therapeutic agents.

- Lynch et al. (2006) explored the synthesis and anti-inflammatory activity of N,N-dimethylamino benzamide derivatives based on thiazole and thiazoline, highlighting the potential of similar structures for medicinal applications (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including structures similar to 2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, have been studied for their corrosion inhibition properties. Such compounds offer protection for metals against corrosion, making them valuable for industrial applications.

- Hu et al. (2016) discussed the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, emphasizing the effectiveness of such compounds in protecting against steel corrosion (Hu et al., 2016).

Anticancer Evaluation

The compound is part of a class of molecules that have been evaluated for their anticancer activities. Studies have synthesized related compounds and assessed their effectiveness against various cancer cell lines, providing insights into their potential therapeutic benefits.

- Tiwari et al. (2017) conducted a study on the synthesis, anticancer evaluation, and docking study of benzamide derivatives with a thiadiazole scaffold, identifying compounds with promising anticancer activity (Tiwari et al., 2017).

Antibacterial Agents

Research on benzothiazole and benzamide derivatives has also covered their antibacterial properties. These studies contribute to the development of new antibacterial agents, addressing the need for more effective treatments against bacterial infections.

- Palkar et al. (2017) reported the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents, showcasing the potential of such compounds in combating bacterial diseases (Palkar et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .

Mode of Action

Based on its structural similarity to other anti-inflammatory drugs, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key players in inflammation and pain . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Result of Action

Based on its potential anti-inflammatory activity, it can be hypothesized that the compound may reduce inflammation and associated pain by decreasing the production of inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propiedades

IUPAC Name |

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNBEFWBJXAIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

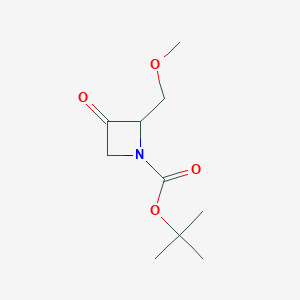

![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)

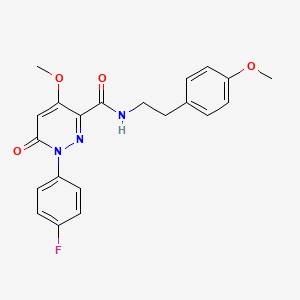

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)

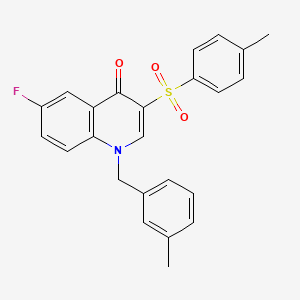

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889875.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)